molecular formula C14H14N8O5 B186941 N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine CAS No. 159383-33-2

N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine

Cat. No.: B186941
CAS No.: 159383-33-2
M. Wt: 374.31 g/mol
InChI Key: GCPGMBXSTCXMPZ-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dinitrophenyl hydrazine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyanoiminopyrrolidine with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dinitrophenyl hydrazine moiety can be replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine involves its interaction with specific molecular targets. The cyano group and dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a versatile tool in scientific research and industrial applications.

Properties

CAS No.

159383-33-2

Molecular Formula

C14H14N8O5

Molecular Weight

374.31 g/mol

IUPAC Name

2-(2-cyanoiminopyrrolidin-1-yl)-N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]acetamide

InChI

InChI=1S/C14H14N8O5/c15-8-16-13-2-1-5-20(13)7-14(23)17-9-18-19-11-4-3-10(21(24)25)6-12(11)22(26)27/h3-4,6,9,19H,1-2,5,7H2,(H,17,18,23)

InChI Key

GCPGMBXSTCXMPZ-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1CC(=NC#N)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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